![molecular formula C31H42O5 B1252625 geoditin B](/img/structure/B1252625.png)
geoditin B
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Overview
Description
geoditin B is a natural product found in Geodia japonica with data available.
Scientific Research Applications
Anti-Melanogenic Properties
Geoditin A, a compound closely related to Geoditin B, has shown significant potential in medical research, particularly in its anti-melanogenic properties. It has been found to induce apoptosis in leukemia and human colon cancer cells. More interestingly, treatment with Geoditin A in murine melanoma B16 cells decreased the expression of melanogenic proteins and cell melanogenesis. This process was mediated through a cAMP-dependent signaling pathway, suggesting that Geoditin A, and potentially Geoditin B by association, could have therapeutic potential as a skin lightening agent due to their potent anti-melanogenic properties and relatively low cytotoxicity (Cheung et al., 2012).
Apoptotic Activity in Cancer Research
In cancer research, Geoditin A has been demonstrated to cause oxidative stress and apoptosis in human colon HT29 cells. This suggests that Geoditin B could potentially have similar effects. The mechanism involves fragmentation of the Golgi structure, suppression of transferrin receptor expression, and production of oxidants, leading to DNA fragmentation. This apoptotic activity indicates a potential use of Geoditin B in cancer therapies, especially considering its relatively specific targeting mechanism and the oxidative stress pathway it induces (Cheung et al., 2010).
properties
Product Name |
geoditin B |
---|---|
Molecular Formula |
C31H42O5 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[(3Z,3aS,5aR,7S,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-7-yl] acetate |
InChI |
InChI=1S/C31H42O5/c1-19(23(34)13-12-21(3)32)10-9-11-20(2)28-24(35)18-26-30(7)17-15-27(36-22(4)33)29(5,6)25(30)14-16-31(26,28)8/h9-13,25-27H,14-18H2,1-8H3/b11-9+,13-12+,19-10+,28-20+/t25-,26-,27-,30+,31-/m0/s1 |
InChI Key |
CDPPOXOHMOXLAH-SZVIEOACSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)/C=C/C=C(\C)/C(=O)/C=C/C(=O)C |
Canonical SMILES |
CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C=CC=C(C)C(=O)C=CC(=O)C |
synonyms |
geoditin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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